molecular formula C14H13N3S B5579230 2-amino-4-(3-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-amino-4-(3-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B5579230
M. Wt: 255.34 g/mol
InChI Key: SRGMGZIRIFQXDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves various strategies, including condensation reactions and cyclization processes. A related compound, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, was synthesized and characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, highlighting the utility of these techniques in confirming the structure of quinoline derivatives (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

The molecular structure and geometry of quinoline derivatives can be analyzed through various spectroscopic and computational methods. The same study by Fatma et al. (2015) employed DFT calculations to explore the electronic properties and composition, revealing insights into the nonlinear optical behavior and reactive sites of the molecule, indicative of the complex interactions and stability of these compounds.

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including heterocyclization, which leads to the formation of novel compounds with potential biological activities. For example, the utilization of precursors like 2-aminoprop-1-ene-1,1,3-tricarbonitrile in reactions affords quinoline, furan, and thiophene derivatives, showcasing the versatility and reactivity of these molecules (Mohareb, Fleita, & Sakka, 2011).

Physical Properties Analysis

Quinoline derivatives exhibit distinct physical properties, such as crystallinity and thermal stability, which are crucial for their applications. The structural and optical properties of related quinoline derivatives have been studied, revealing that these compounds can form polycrystalline or nanocrystalline structures with unique optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their molecular structure, including electron distribution and bond formation capabilities. Studies have highlighted their reactivity towards electron-poor olefins and acetylenes, demonstrating the potential for creating a wide range of chemically diverse and complex molecules (Al-Omran, Khalik, Al-Awadhi, & Elnagdi, 1996).

Scientific Research Applications

Photovoltaic Properties

2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile derivatives have been explored for their photovoltaic properties. Studies have shown that films of these derivatives demonstrate significant rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting their potential application in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic compounds using 2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile as a precursor. These efforts have led to the creation of diverse and structurally complex molecules, including tetracyclic and hexacyclic compounds, which may have potential applications in various chemical and pharmaceutical fields (Mekheimer et al., 2005).

Optical and Structural Analysis

The optical and structural properties of thin films made from 2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile derivatives have been studied extensively. These studies include analyzing absorption parameters, molar extinction coefficient, and the type of electron transition, which are crucial for understanding the materials' potential in optical and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Quantum Chemical Studies

Quantum chemical studies have been conducted on 2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile derivatives to understand their molecular geometry, natural bond orbital analysis, and nonlinear optical behavior. These studies are essential for predicting the reactivity and properties of these compounds in various chemical processes (Fatma, Bishnoi, & Verma, 2015).

Corrosion Inhibition

Some derivatives of 2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile have been studied as potential corrosion inhibitors. Their effectiveness in protecting metals like mild steel in acidic environments has been investigated, with promising results indicating potential industrial applications (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions, especially if their safety profile is not well-known .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

2-amino-4-thiophen-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c15-7-11-13(9-5-6-18-8-9)10-3-1-2-4-12(10)17-14(11)16/h5-6,8H,1-4H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGMGZIRIFQXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-thiophen-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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